- Process for preparing an indole compound, India, , ,
Cas no 93957-50-7 ((E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde)

93957-50-7 structure
Nom du produit:(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
Numéro CAS:93957-50-7
Le MF:C20H18FNO
Mégawatts:307.36142873764
MDL:MFCD03840863
CID:61665
PubChem ID:160871011
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Propriétés chimiques et physiques
Nom et identifiant
-
- (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
- (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal
- (E)-3-[3-(4-Fluorophenyl)-1-(Isopropyl)-1h-Indol-2-yl]-2-Propenal
- (E)-3-[3-(4-Fluorophenyl)-1-isopropylindol-2-yl]acrolein
- (E)-3-[3'-(4"-Fluorophenyl)-1'-(1"-methylethyl)-1H-indol-2"-yl]-2-propnal
- (E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal
- Fluvastatin F-2
- 1-Isopropyl-2-acrolein-3-(4-fluorophenyl)-indole
- (E)-3-[3-(4-Fluorophenyl)-1-isopropylindol-2-yl]propenal
- (e)-3-[3'-(4''-fluorophenyl)-1'-(1''-methylethyl)-1h-indol-2''-yl]-2-propnal
- 3-(3-4-fluorophenyl-1-isopropyl-1h-indole-2-yl) propenal
- Fenal
- 3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL]-(E)-2-PROPENAL
- 2-Propenal, 3-[3-(4-fluo
- (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal (ACI)
- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (E)- (ZCI)
- 3-(3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-(E)-2-propenal
- EC 425-370-4
- DTXSID301153342
- NS00077717
- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-
- (e)-3-[3-(4-fluoro-phenyl)-1-isopropyl-1h-indol-2-yl]-propenal
- MFCD03840863
- AC-26812
- (e)-3-(3-(4-fluorophenyl)-1-isopropyl-1h-indol-2-yl) acrylaldehyde
- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2E)-
- (E)-3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-2-INDOLYL]PROPENAL
- (E)-3-[3'-(4'-Fluorophenyl)-1'-(1'-methylethyl)-1H-indol-2'-yl]-2-propnal
- (2E)-3-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-enal
- 3-(3-(4-FLUOROPHENYL)-1-ISOPROPYL-1H-INDOL-2-YL)ACRYLALDEHYDE
- (E)-3-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]prop-2-enal
- (E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]prop-2-enal
- Q-102780
- 129332-30-5
- AC-29005
- SCHEMBL5847130
- A1-01698
- AS-12807
- AKOS015896063
- CS-W008265
- (E)-3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL]-2-PROPENAL
- C20H18FNO
- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2E)-; 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (E)-; (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal
- DVWHSTKQJBIYCK-VMPITWQZSA-N
- F0819
- 93957-50-7
-
- MDL: MFCD03840863
- Piscine à noyau: 1S/C20H18FNO/c1-14(2)22-18-7-4-3-6-17(18)20(19(22)8-5-13-23)15-9-11-16(21)12-10-15/h3-14H,1-2H3/b8-5+
- La clé Inchi: DVWHSTKQJBIYCK-VMPITWQZSA-N
- Sourire: C(/C1N(C(C)C)C2C=CC=CC=2C=1C1C=CC(F)=CC=1)=C\C=O
Propriétés calculées
- Qualité précise: 307.13700
- Masse isotopique unique: 307.137242360g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 4
- Complexité: 427
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 22
- Le xlogp3: 4.4
Propriétés expérimentales
- Couleur / forme: No data available
- Dense: 1.10
- Point de fusion: 129.0 to 133.0 deg-C
- Point d'ébullition: 497.643°C at 760 mmHg
- Point d'éclair: 254.8±28.7 °C
- Le PSA: 22.00000
- Le LogP: 5.24040
- Sensibilité: Sensible à l'air
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Warning
- Description des dangers: H317-H410
- Déclaration d'avertissement: P261-P272-P273-P280-P302+P352+P333+P313+P362+P364-P391-P501
- Numéro de transport des marchandises dangereuses:UN 3077 9/PG III
- Instructions de sécurité: S2-S22-S24-S37-S60-S61
-
Identification des marchandises dangereuses:
- Groupe d'emballage:III
- Conditions de stockage:Store at room temperature
- Niveau de danger:9
- Terminologie du risque:R43; R50/53
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047045-5g |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |
93957-50-7 | 98% | 5g |
¥44.00 | 2024-04-24 | |
Ambeed | A112502-10g |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |
93957-50-7 | 98% | 10g |
$9.0 | 2025-02-20 | |
Ambeed | A112502-100g |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |
93957-50-7 | 98% | 100g |
$82.0 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0819-25g |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |
93957-50-7 | 98.0%(GC) | 25g |
¥3100.0 | 2022-05-30 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E74870-100g |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |
93957-50-7 | 98% | 100g |
¥325.0 | 2023-09-07 | |
Key Organics Ltd | AS-12807-10MG |
(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal |
93957-50-7 | >98% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | AS-12807-1MG |
(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal |
93957-50-7 | >98% | 1mg |
£37.00 | 2025-02-09 | |
TRC | F595670-1000mg |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |
93957-50-7 | 1g |
$150.00 | 2023-05-18 | ||
Chemenu | CM147756-100g |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |
93957-50-7 | 95%+ | 100g |
$234 | 2021-08-05 | |
Key Organics Ltd | AS-12807-100G |
(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal |
93957-50-7 | >98% | 100g |
£275.00 | 2025-02-09 |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 - 3 °C; 3 °C → rt; > 1 min, rt
1.2 Solvents: Dimethylformamide ; rt; 8 h, rt
1.2 Solvents: Dimethylformamide ; rt; 8 h, rt
Référence
Synthetic Routes 2
Conditions de réaction
Référence
- Analogs of mevalolactone and derivatives thereof and their use as pharmaceuticals, World Intellectual Property Organization, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Solvents: Chloroform-d ; 2 d, rt
Référence
- Bronsted Acids Enable Three Molecular Rearrangements of One 3-Alkylidene-2H-1,2-oxazine Molecule into Distinct HeterocylesOrganic Letters, 2018, 20(4), 1038-1041,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride
Référence
- The Vilsmeier reaction of fully conjugated carbocycles and heterocyclesOrganic Reactions (Hoboken, 1997, 49,,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; -5 °C; 10 min, 5 - 7 °C
1.2 3 h, reflux; reflux → rt
1.3 Reagents: Water ; 1.5 h
1.2 3 h, reflux; reflux → rt
1.3 Reagents: Water ; 1.5 h
Référence
- Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium salt (fluvastatin sodium)Zhongguo Yiyao Gongye Zazhi, 2007, 38(2), 73-75,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 3 h, 80 °C
Référence
- Method for preparation of (+)-fluvastatin, Korea, , ,
Synthetic Routes 7
Conditions de réaction
Référence
- Synthesis of (E)-3-[3-(4-fluorophenyl)-1-methylethyl)-1H- indol-2-yl]-2-propenalZhongguo Yaowu Huaxue Zazhi, 1998, 8(1), 50-53,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 45 min, -5 °C; 10 min, 5 - 7 °C
1.2 Solvents: Acetonitrile ; 5 °C → reflux; 3 h, reflux; reflux → rt
1.3 Solvents: Water ; rt
1.2 Solvents: Acetonitrile ; 5 °C → reflux; 3 h, reflux; reflux → rt
1.3 Solvents: Water ; rt
Référence
- Facile and Highly Enantioselective Synthesis of (+)- and (-)-Fluvastatin and Their AnaloguesJournal of Organic Chemistry, 2010, 75(22), 7514-7518,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile
Référence
- Synthesis, characterization, crystal studies of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehydeCrystal Structure Theory and Applications, 2013, 2(4), 150-156,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; -5 °C; 45 min, 5 - 7 °C
1.2 10 min, 5 - 7 °C; 3 h, 83 °C; 83 °C → 22 °C
1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water ; 20 min, 25 - 30 °C; 30 °C → 22 °C
1.4 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water ; 30 min, 22 °C
1.2 10 min, 5 - 7 °C; 3 h, 83 °C; 83 °C → 22 °C
1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water ; 20 min, 25 - 30 °C; 30 °C → 22 °C
1.4 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water ; 30 min, 22 °C
Référence
- Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-Heptenoic acid sodium salt (1:1) (fluvastatin sodium)Hecheng Huaxue, 2008, 16(3), 358-361,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 45 min, -5 °C; 10 min, 5 - 7 °C
1.2 10 min, 5 - 7 °C; 3 h, 7 °C → 83 °C; 83 °C → 22 °C
1.3 Reagents: Water ; 15 min, 22 °C; 0.5 h, 35 - 50 °C; 1.5 h, 50 °C → 55 °C; 55 °C → 22 °C; 15 min, 22 °C
1.2 10 min, 5 - 7 °C; 3 h, 7 °C → 83 °C; 83 °C → 22 °C
1.3 Reagents: Water ; 15 min, 22 °C; 0.5 h, 35 - 50 °C; 1.5 h, 50 °C → 55 °C; 55 °C → 22 °C; 15 min, 22 °C
Référence
- Synthesis, crystal studies and in vivo anti-hyperlipidemic activities of indole derivatives containing fluvastatin nucleusRSC Advances, 2015, 5(48), 38748-38759,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile
1.2 Solvents: Acetonitrile
1.2 Solvents: Acetonitrile
Référence
- Vinylformylation utilizing propeniminium saltsJournal of Organic Chemistry, 1992, 57(11), 3250-2,
Synthetic Routes 13
Conditions de réaction
Référence
- Preparation of N,N-disubstituted (E)-3-amino-2-propenals as mevalonate analog intermediates, United States, , ,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ; 3 h, rt
Référence
- Palladium-catalyzed synthesis of 2-alkenyl-3-arylindoles via a dual α-arylation strategy: formal synthesis of the antilipemic drug fluvastatinOrganic & Biomolecular Chemistry, 2015, 13(45), 10995-11002,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 3 h, 80 °C
Référence
- A catalytic approach to the synthesis of (+)-fluvastatin analogueBulletin of the Korean Chemical Society, 2011, 32(10), 3748-3751,
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Raw materials
- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2Z)-
- 3-(N-Phenyl-N-methyl)aminoacrolein
- 1H-Indole, 2-ethenyl-3-(4-fluorophenyl)-1-(1-methylethyl)-
- 1-Isopropyl-3-(4-fluorophenyl)indole
- 2-Propen-1-ol, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-,(E)-
- trans 3-(N-Methylanilino)acrolein
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Preparation Products
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Littérature connexe
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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